Lead titanate

Descripción

Propiedades

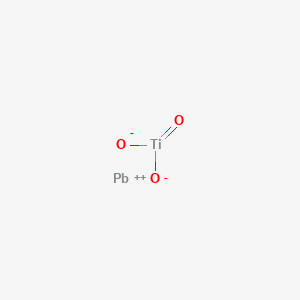

IUPAC Name |

dioxido(oxo)titanium;lead(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3O.Pb.Ti/q;2*-1;+2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKZSPGSOXYXWQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Ti](=O)[O-].[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

PbTiO3, O3PbTi | |

| Record name | Lead titanate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lead_titanate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1093963 | |

| Record name | Lead titanium oxide (PbTiO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1093963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [Sigma-Aldrich MSDS] | |

| Record name | Lead titanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2545 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12060-00-3 | |

| Record name | Lead titanium oxide (PbTiO3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lead titanium oxide (PbTiO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1093963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of Lead Titanate (PbTiO₃)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lead titanate (PbTiO₃) is a perovskite-type ferroelectric material that has garnered significant interest due to its remarkable piezoelectric, pyroelectric, and ferroelectric properties. At its core, the functionality of this compound is intrinsically linked to its crystal structure. A thorough understanding of its atomic arrangement, phase transitions, and the analytical techniques used for its characterization is paramount for the development of new materials and applications. This technical guide provides a comprehensive overview of the crystal structure analysis of this compound, detailing experimental methodologies, presenting key structural data, and visualizing fundamental concepts.

This compound exhibits a phase transition from a high-temperature cubic (paraelectric) phase to a room-temperature tetragonal (ferroelectric) phase. This transition, occurring at a Curie temperature (Tc) of approximately 763 K (490 °C), is the origin of its ferroelectric behavior.[1][2] The spontaneous polarization in the tetragonal phase arises from the displacement of the titanium and lead ions relative to the oxygen ions.[2]

Crystal Structure of this compound

The crystal structure of this compound is of the perovskite ABO₃ type, where 'A' is the lead (Pb) cation, 'B' is the titanium (Ti) cation, and 'O' is the oxygen anion.[3]

Cubic Phase (Paraelectric)

Above the Curie temperature, this compound adopts a cubic perovskite structure belonging to the Pm-3m space group.[4][5] In this phase, the Ti⁴⁺ ion is located at the center of an octahedron formed by six oxygen atoms, and the Pb²⁺ ion is at the corners of the cubic unit cell.[5] The structure is centrosymmetric, and therefore, it does not exhibit spontaneous polarization.

Tetragonal Phase (Ferroelectric)

Below the Curie temperature, this compound undergoes a phase transition to a tetragonal structure with the space group P4mm.[6][7] This transition involves the elongation of one of the cubic axes (the c-axis) and a contraction of the other two (a and b axes), resulting in a tetragonal distortion.[7] Crucially, the Ti⁴⁺ and Pb²⁺ ions are displaced from their centrosymmetric positions along the c-axis, leading to a net electric dipole moment and the emergence of ferroelectricity.[8]

Quantitative Structural Data

The following tables summarize key crystallographic data for the cubic and tetragonal phases of this compound, compiled from various experimental and theoretical studies.

Table 1: Crystallographic Data for Cubic this compound (Pm-3m)

| Parameter | Value | Reference |

| Lattice Parameter (a) | 3.97 Å | [9] |

| Space Group | Pm-3m | [4][9] |

| Crystal System | Cubic | [9] |

| Pb Atomic Position | (0, 0, 0) | [9] |

| Ti Atomic Position | (1/2, 1/2, 1/2) | [9] |

| O Atomic Position | (1/2, 1/2, 0) | [9] |

| Pb-O Bond Length | 2.81 Å | [9] |

| Ti-O Bond Length | 1.98 Å | [9] |

Table 2: Crystallographic Data for Tetragonal this compound (P4mm)

| Parameter | Value | Reference |

| Lattice Parameters (a, c) | a = 3.9015 Å, c = 4.1280 Å | [10] |

| c/a Ratio | ~1.06 | [10] |

| Space Group | P4mm | [6][7] |

| Crystal System | Tetragonal | [10] |

| Pb Atomic Position (z) | ~0.0058 | [10] |

| Ti Atomic Position (z) | ~0.5539 | [10] |

| O1 Atomic Position (z) | ~0.1434 | [10] |

| O2 Atomic Position (z) | ~0.5945 | [10] |

| Ti-O Bond Lengths | 1.77 - 2.51 Å | [6] |

| Pb-O Bond Lengths | 2.51 Å (shorter), 2.80 Å (longer) | [6] |

Experimental Protocols for Crystal Structure Analysis

A variety of experimental techniques are employed to elucidate the crystal structure of this compound. The following sections provide an overview of the methodologies for the most common techniques.

Solid-State Synthesis of this compound Powder

The conventional method for synthesizing polycrystalline this compound is through a solid-state reaction.

Methodology:

-

Precursor Selection: High-purity (≥99%) lead oxide (PbO) or lead carbonate (PbCO₃) and titanium dioxide (TiO₂) powders are used as starting materials.[7]

-

Stoichiometric Mixing: The precursor powders are weighed in a 1:1 molar ratio and intimately mixed. This is often achieved through ball milling for several hours (e.g., 5 hours) to ensure homogeneity.[7]

-

Calcination: The mixed powder is then calcined in a furnace at a high temperature, typically in the range of 850 °C to 900 °C, for a duration of 2 to 5 hours.[7] This process facilitates the solid-state reaction to form the PbTiO₃ perovskite phase.

-

Cooling: The furnace is then cooled down to room temperature. The cooling rate can influence the final microstructure.

-

Characterization: The resulting powder is characterized using X-ray diffraction to confirm the formation of the desired this compound phase.

X-ray Diffraction (XRD) Analysis

X-ray diffraction is the most fundamental and widely used technique for determining the crystal structure of materials.

Methodology:

-

Sample Preparation: A small amount of the synthesized this compound powder is placed on a sample holder and flattened to ensure a smooth, level surface.

-

Data Collection: The sample is mounted in a powder diffractometer. A common setup utilizes a Bruker D8 Advance diffractometer with Cu-Kα radiation (λ = 1.5406 Å).[7]

-

Scan Parameters: The diffraction pattern is typically collected over a 2θ range of 20° to 80°.[7] The step size and scan speed are critical parameters that affect the quality of the data; typical values might be 0.02° and 1-2°/minute, respectively, although these can be optimized for specific instruments and desired resolution.

-

Phase Identification: The resulting diffraction pattern is compared with standard diffraction patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS) to identify the crystalline phases present. For this compound, the tetragonal phase is identified by the splitting of the cubic {100}, {110}, and {111} peaks.

-

Rietveld Refinement: For detailed structural analysis, the entire diffraction pattern is fitted using the Rietveld method. This allows for the refinement of lattice parameters, atomic positions, and other structural details.

Rietveld Refinement

The Rietveld method is a powerful technique for refining crystal structure parameters from powder diffraction data.

Methodology using FULLPROF software:

-

Initial Model: An initial structural model is required, which includes the space group (P4mm for tetragonal PbTiO₃), approximate lattice parameters, and atomic positions.[10]

-

Input File Preparation: An input file is created for the refinement software (e.g., FULLPROF) that contains the experimental diffraction data and the initial structural model.

-

Refinement Strategy: The refinement process is typically carried out in a stepwise manner:

-

Scale Factor and Background: Initially, the scale factor and background parameters are refined.

-

Lattice Parameters and Peak Profile: The unit cell parameters and parameters defining the peak shape (e.g., Gaussian and Lorentzian components) are then refined.

-

Atomic Positions: The fractional atomic coordinates of the atoms are refined to minimize the difference between the observed and calculated diffraction patterns.

-

Isotropic/Anisotropic Displacement Parameters: Finally, the thermal displacement parameters for each atom are refined.

-

-

Goodness-of-Fit: The quality of the refinement is assessed by monitoring the R-factors (e.g., Rwp, Rp) and the goodness-of-fit (χ²) parameter.

Transmission Electron Microscopy (TEM)

TEM provides direct imaging of the crystal structure and is invaluable for studying defects, domains, and interfaces.

Methodology for Ceramic Sample Preparation:

-

Mechanical Thinning: A bulk ceramic sample is first cut into a thin slice (a few hundred micrometers thick). This slice is then mechanically polished to a thickness of about 10-20 μm.

-

Dimpling: A dimple grinder is used to create a concave depression in the center of the sample, further thinning the central region to a few micrometers.

-

Ion Milling: The dimpled sample is then subjected to ion milling. Beams of high-energy ions (typically Argon) are directed at the sample at a shallow angle to sputter away material until a small perforation is created in the center. The area around the perforation is electron transparent.

-

Focused Ion Beam (FIB) Milling (Alternative): For site-specific analysis, a Focused Ion Beam can be used to cut out a thin lamella from a specific region of interest in the bulk sample. The lamella is then lifted out and attached to a TEM grid and further thinned to electron transparency using the ion beam.

-

Imaging: The prepared sample is then observed in a transmission electron microscope to obtain high-resolution images of the crystal lattice and selected area electron diffraction (SAED) patterns to determine the crystal structure and orientation.

Neutron Diffraction

Neutron diffraction is a powerful complementary technique to XRD, particularly for accurately determining the positions of light atoms like oxygen due to its different scattering mechanism.

Methodology:

-

Sample Preparation: A larger volume of powder sample is typically required for neutron diffraction compared to XRD. The powder is packed into a suitable container, often made of vanadium, which has a low neutron scattering cross-section.

-

Data Collection: The sample is placed in a neutron beam at a research reactor or spallation source. Data is collected using a high-resolution powder diffractometer.

-

Data Analysis: The collected neutron diffraction data is analyzed using the Rietveld method, similar to XRD data, to refine the crystal structure. The higher sensitivity of neutrons to oxygen atoms allows for a more precise determination of the oxygen sublattice and any distortions.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts in the crystal structure analysis of this compound.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Overview of the Structural, Electronic and Optical Properties of the Cubic and Tetragonal Phases of PbTiO3 by Applying Hubbard Potential Correction [mdpi.com]

- 5. ijcrt.org [ijcrt.org]

- 6. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 7. ias.ac.in [ias.ac.in]

- 8. researchgate.net [researchgate.net]

- 9. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 10. iosrjournals.org [iosrjournals.org]

An In-depth Technical Guide to the Theoretical Band Gap of Lead Titanate

This technical guide provides a comprehensive overview of the theoretical and experimental band gap of lead titanate (PbTiO3), a perovskite ferroelectric material of significant interest for various technological applications. This document is intended for researchers, scientists, and professionals in materials science and drug development who require a detailed understanding of the electronic properties of this material.

Introduction to this compound

This compound (PbTiO3) is a well-studied ferroelectric material with a perovskite crystal structure. At temperatures above its Curie point (approximately 490°C), it exhibits a cubic structure, transitioning to a tetragonal phase at room temperature, which gives rise to its ferroelectric properties. The electronic band gap is a critical parameter that governs its optical and electrical characteristics, making it a key area of research for applications in capacitors, sensors, and optoelectronic devices.

Theoretical Band Gap of this compound

The theoretical band gap of this compound has been extensively investigated using various computational methods, primarily based on Density Functional Theory (DFT). The calculated band gap values can vary significantly depending on the exchange-correlation functional employed.

Computational Methodologies

First-principles calculations based on DFT are the most common approach for determining the theoretical band gap of materials. Different approximations for the exchange-correlation functional, such as the Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA), are often used. However, these functionals are known to underestimate the band gap. More advanced methods, such as hybrid functionals (e.g., B3PW, B3LYP) and the GW approximation, provide more accurate predictions that are often in better agreement with experimental results.

The general workflow for calculating the theoretical band gap of this compound using DFT is outlined below.

Summary of Theoretical Band Gap Values

The following table summarizes the theoretical band gap values for this compound calculated using different computational methods.

| Computational Method | Exchange-Correlation Functional | Band Gap Type | Calculated Band Gap (eV) | Reference |

| DFT | LDA | Indirect (Γ-X) | 1.57 | [1] |

| DFT | LDA | Indirect | 1.63 | [2] |

| DFT | PBE | Indirect | 1.632 | [2] |

| DFT | B3LYP | - | 5.76 | [3] |

| DFT | B3PW | Direct (Γ-Γ) | 4.32 | [4][5][6] |

| DFT | B3PW | Direct (Γ-Γ) | 3.55 | [4][5] |

| DFT | - | Indirect | 3.18 | [7] |

| GW Approximation | - | Indirect (X-Z) | 3.75 | [8] |

| GW Approximation | - | Direct (X-X) | 4.17 | [8] |

Experimental Determination of the Band Gap

The experimental band gap of this compound is typically determined through optical spectroscopy techniques. The synthesis of high-quality this compound samples, either as powders or thin films, is a crucial prerequisite for accurate measurements.

Synthesis Protocols

Two common methods for synthesizing this compound are the sol-gel method and the solid-state reaction method.

3.1.1. Sol-Gel Synthesis of this compound Thin Films

This method allows for the preparation of homogenous thin films with good control over stoichiometry.

Materials:

-

Lead acetate (B1210297) trihydrate (Pb(CH3COO)2·3H2O)

-

Titanium isopropoxide (Ti[OCH(CH3)2]4)

-

2-Methoxyethanol (B45455) (CH3OCH2CH2OH) as solvent

-

Acetylacetone as a chelating agent

-

Substrates (e.g., platinized silicon)

Procedure:

-

Precursor Solution Preparation:

-

Dissolve lead acetate trihydrate in 2-methoxyethanol in a three-neck flask.

-

Reflux the solution at ~120°C for 1 hour to remove the water of hydration, then cool to room temperature.

-

In a separate flask, add titanium isopropoxide to 2-methoxyethanol and chelate with acetylacetone. Stir for 30 minutes.

-

Slowly add the titanium solution to the lead precursor solution while stirring.

-

Reflux the final solution for 3 hours to promote the formation of the this compound precursor sol. The concentration is typically adjusted to 0.4 M.

-

-

Thin Film Deposition:

-

Clean the substrates ultrasonically in acetone, isopropanol, and deionized water, followed by drying with nitrogen.

-

Deposit the precursor sol onto the substrate using spin coating (e.g., 3000 rpm for 30 seconds).

-

-

Thermal Treatment:

-

Dry the coated film on a hot plate at ~150°C for 10 minutes to evaporate the solvent.

-

Pyrolyze the film at ~400°C for 15 minutes to remove organic residues.

-

Repeat the coating and thermal treatment steps to achieve the desired film thickness.

-

Finally, anneal the film in a furnace at a temperature between 600°C and 750°C for 1-2 hours to crystallize the this compound in the perovskite phase.

-

3.1.2. Solid-State Reaction Synthesis of this compound Powder

This is a conventional method for producing ceramic powders.

Materials:

-

Lead(II) oxide (PbO) powder

-

Titanium(IV) oxide (TiO2) powder

Procedure:

-

Mixing:

-

Weigh stoichiometric amounts of PbO and TiO2 powders.

-

Thoroughly mix the powders in a mortar and pestle or by ball milling for several hours to ensure homogeneity.

-

-

Calcination:

-

Place the mixed powder in an alumina (B75360) crucible.

-

Calcine the powder in a furnace at a temperature between 800°C and 900°C for 2-4 hours to facilitate the reaction between the oxides and form this compound.

-

-

Characterization:

-

After cooling, the resulting powder can be characterized using X-ray diffraction (XRD) to confirm the formation of the desired perovskite phase.

-

Experimental Workflow for Band Gap Characterization

The following diagram illustrates the general experimental pathway from synthesis to band gap determination.

Experimental Protocols for Band Gap Measurement

3.3.1. UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorbance or transmittance of light as a function of wavelength. The band gap can be determined from the absorption edge.

Instrumentation:

-

UV-Vis Spectrophotometer with a diffuse reflectance accessory for powders or a standard transmission setup for thin films.

Procedure for Thin Films:

-

Place a blank substrate (identical to the one used for the film) in the reference beam path.

-

Place the this compound thin film sample in the sample beam path.

-

Record the transmittance or absorbance spectrum over a suitable wavelength range (e.g., 200-800 nm).

-

Convert the measured data to the absorption coefficient (α).

-

Construct a Tauc plot by plotting (αhν)^n versus photon energy (hν), where 'h' is Planck's constant, 'ν' is the frequency, and 'n' is a factor that depends on the nature of the electronic transition (n=2 for a direct band gap and n=1/2 for an indirect band gap).

-

Extrapolate the linear portion of the Tauc plot to the energy axis (where (αhν)^n = 0) to determine the optical band gap.

3.3.2. Spectroscopic Ellipsometry

Spectroscopic ellipsometry is a non-destructive technique that measures the change in polarization of light upon reflection from a sample surface to determine the optical constants (refractive index 'n' and extinction coefficient 'k') and thickness of thin films.

Instrumentation:

-

Spectroscopic Ellipsometer

Procedure:

-

Mount the this compound thin film sample on the ellipsometer stage.

-

Perform the measurement over a wide spectral range (e.g., UV to near-infrared).

-

Develop a model of the sample structure, which typically includes the substrate, the this compound film, and a surface roughness layer.

-

Use an appropriate dispersion model (e.g., Tauc-Lorentz, Cody-Lorentz) to describe the optical properties of the this compound layer.

-

Fit the model to the experimental data by adjusting the model parameters (e.g., layer thicknesses, band gap energy) to minimize the difference between the measured and calculated ellipsometric parameters (Ψ and Δ).

-

The band gap energy is obtained as one of the fitting parameters from the dispersion model.

Summary of Experimental Band Gap Values

The following table presents experimentally determined band gap values for this compound.

| Experimental Method | Sample Form | Band Gap (eV) | Reference |

| UV-Vis Spectroscopy | Thin Film | 3.6 | [8] |

| Spectroscopic Ellipsometry | Thin Film | 3.4 | [5][6] |

| - | - | 3.45 - 3.60 | [2] |

Conclusion

The band gap of this compound is a critical property that has been extensively studied both theoretically and experimentally. Theoretical calculations using DFT provide a range of values that are highly dependent on the chosen functional, with hybrid functionals and GW methods offering more accurate predictions. Experimental techniques such as UV-Vis spectroscopy and spectroscopic ellipsometry are essential for determining the actual band gap of synthesized materials. A thorough understanding of both the theoretical predictions and the experimental methodologies is crucial for the continued development and application of this compound in advanced electronic and optoelectronic devices.

References

- 1. boa.unimib.it [boa.unimib.it]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Novel Sol-Gel Synthesis of Spherical this compound Submicrometer Powders - ProQuest [proquest.com]

- 6. scispace.com [scispace.com]

- 7. tandfonline.com [tandfonline.com]

- 8. youtube.com [youtube.com]

calculating the dielectric constant of lead titanate

An In-depth Technical Guide to Calculating the Dielectric Constant of Lead Titanate

Introduction

This compound (PbTiO₃) is a perovskite-type ferroelectric material of significant technological interest due to its high Curie temperature (approximately 490°C), large spontaneous polarization, and notable pyroelectric and piezoelectric properties.[1] These characteristics make it a crucial component in the manufacturing of electronic devices such as capacitors, ultrasonic transducers, sensors, and optoelectronics.[1][2] The dielectric constant (ε) is a fundamental property that quantifies a material's ability to store electrical energy in an electric field. An accurate determination of this constant is critical for the design and application of PbTiO₃-based components.

This guide provides a comprehensive overview of the primary methods for synthesizing this compound, detailed protocols for the experimental and theoretical calculation of its dielectric constant, and a summary of key factors that influence this property.

Synthesis of this compound Powders and Films

The dielectric properties of this compound are intrinsically linked to its microstructure, phase purity, and morphology, which are determined by the synthesis method. Three common techniques are the solid-state reaction, sol-gel synthesis, and hydrothermal method.

Solid-State Reaction Method

This conventional method involves the reaction of precursor powders, typically oxides or carbonates, at high temperatures. It is a straightforward technique for producing bulk ceramic powders.[2]

Experimental Protocol:

-

Precursor Selection: High-purity lead carbonate (PbCO₃) and titanium dioxide (TiO₂) powders are used as starting materials.[2]

-

Stoichiometric Mixing: The powders are weighed and mixed in the required stoichiometric ratio for PbTiO₃.

-

Milling: The mixture is thoroughly ground and milled to ensure homogeneity. This can be carried out for several hours (e.g., 5 hours) using an agate mortar or a vibratory ball mill.[2][3]

-

Calcination: The milled powder is transferred to a silica (B1680970) crucible and calcined at a high temperature. A single-phase perovskite PbTiO₃ can be obtained by calcining at temperatures between 550°C and 900°C for several hours (e.g., 4 hours).[2][3] The heating and cooling rates can be controlled (e.g., 20°C/min) to influence particle size and morphology.[3]

-

Characterization: The resulting powder is analyzed using X-ray Diffraction (XRD) to confirm the formation of the desired tetragonal perovskite phase.[2][3]

Sol-Gel Method

The sol-gel process is a versatile chemical solution deposition technique used to produce high-purity, homogeneous powders and thin films at lower processing temperatures than solid-state reactions.[4][5]

Experimental Protocol (for Thin Films):

-

Precursor Solution: A precursor sol is synthesized. For example, lead acetate (B1210297) trihydrate can be dissolved in a solvent like ethylene (B1197577) glycol and refluxed at 120°C.[4] Separately, a titanium precursor such as titanium isopropoxide is chelated with an agent like acetylacetone (B45752) and also refluxed.[4] The two solutions are then mixed.

-

Substrate Preparation: Substrates, such as stainless steel or platinum-coated silicon (Pt/TiO₂/Si), are cleaned for deposition.[4][6]

-

Film Deposition: The sol is deposited onto the substrate using a spin-coating technique (e.g., 2000 rpm for 45 seconds).[6]

-

Pyrolysis: The wet film is pyrolyzed on a hot plate (e.g., at 350°C for 1 minute) to remove organic residues.[6]

-

Annealing/Firing: The amorphous layer is crystallized into the perovskite phase by firing in an oven at temperatures ranging from 450°C to 700°C.[1][6] A rapid thermal annealing (RTA) process can be used to avoid the formation of an undesirable pyrochlore (B1171951) phase.[6]

-

Multilayer Deposition: Steps 3-5 can be repeated to achieve the desired film thickness.

Hydrothermal Synthesis

Hydrothermal synthesis involves crystallization of materials from high-temperature aqueous solutions at high vapor pressures. This method allows for the synthesis of well-crystallized, phase-pure powders at significantly lower temperatures (e.g., 150°C) than other methods.[7][8]

Experimental Protocol:

-

Precursor Preparation: Precursors such as titanium isopropoxide and lead acetate are added to CO₂-free deionized water.[8] The titanium alkoxide may be modified with a chelating agent like acetylacetone to control hydrolysis.[7]

-

pH Adjustment: The pH of the reaction medium is a critical factor. A high pH (>14), achieved by adding a mineralizer like potassium hydroxide (B78521) (KOH), is necessary to obtain the phase-pure perovskite structure in a reasonable time.[7][8]

-

Hydrothermal Reaction: The precursor solution is placed in a sealed stainless steel autoclave. The reaction is carried out at a relatively low temperature (e.g., 150-175°C) for a set duration (e.g., 18-24 hours) under autogenous pressure.[7][8]

-

Product Recovery: After the autoclave cools to room temperature, the resulting powder suspension is centrifuged and washed with deionized water until the pH is neutral.[9]

-

Drying: The final PbTiO₃ powder is oven-dried.

Experimental Calculation of the Dielectric Constant

The dielectric constant is calculated experimentally by measuring the capacitance of the material. The sample is configured as a parallel plate capacitor, and its capacitance is measured, typically as a function of temperature and frequency.[10]

Experimental Protocol:

-

Sample Preparation:

-

For bulk ceramics, the synthesized powder is pressed into a pellet and sintered to achieve high density. The parallel faces of the pellet are polished and coated with a conductive electrode (e.g., silver paste) to form a capacitor.

-

For thin films, top electrodes (e.g., platinum or gold) are deposited onto the film surface, with the conductive substrate acting as the bottom electrode.

-

-

Geometric Measurement: The thickness (d) and electrode area (A) of the sample are precisely measured.

-

Measurement Setup: The sample is placed in a temperature-controlled sample holder connected to an LCR (Inductance, Capacitance, Resistance) meter. A thermocouple is placed in close contact with the sample to monitor its temperature accurately.[10]

-

Data Acquisition: The capacitance (C) and dielectric loss (tan δ) are measured by the LCR meter over a desired range of frequencies and temperatures.[10] For temperature-dependent measurements, the temperature is ramped slowly (e.g., <1°C/min) to avoid pyroelectric currents that could introduce errors.[10]

-

Calculation: The dielectric constant (ε) is calculated at each data point using the parallel plate capacitor formula:

-

ε = (C × d) / (ε₀ × A)

-

where ε₀ is the permittivity of free space (8.854 x 10⁻¹² F/m).

-

Theoretical Calculation of the Dielectric Constant

Phenomenological models provide a theoretical framework for understanding and predicting the dielectric properties of ferroelectric materials like PbTiO₃.

Landau-Ginzburg-Devonshire (LGD) Theory

The LGD theory is a powerful tool that describes the ferroelectric phase transition and related properties.[11] It expresses the free energy of the material as a polynomial expansion of an order parameter, which for a ferroelectric is the polarization (P).[12]

The free energy (G) can be written as: G = αP² + βP⁴ + γP⁶ + ...

Where α, β, and γ are the Landau coefficients, and the first coefficient, α, is temperature-dependent (α = α₀(T - T₀)), where T₀ is the Curie-Weiss temperature.[12]

The dielectric stiffness (1/χ) is the second derivative of the free energy with respect to polarization. The dielectric susceptibility (χ) and dielectric constant (ε) can then be derived. This model can successfully explain the influence of factors like film thickness (size effects) and temperature on the phase transition and dielectric properties.[11][13]

References

- 1. Novel Sol-Gel Synthesis of Spherical this compound Submicrometer Powders - ProQuest [proquest.com]

- 2. iosrjournals.org [iosrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. arxiv.org [arxiv.org]

- 6. tandfonline.com [tandfonline.com]

- 7. nfml.yonsei.ac.kr [nfml.yonsei.ac.kr]

- 8. tandfonline.com [tandfonline.com]

- 9. depts.washington.edu [depts.washington.edu]

- 10. condensed matter - How to find dielectric constants of ferroelectric materials experimentally? - Physics Stack Exchange [physics.stackexchange.com]

- 11. ijcseonline.org [ijcseonline.org]

- 12. pubs.aip.org [pubs.aip.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to Determining the Phase Transition Temperature of Lead Titanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the experimental methods used to determine the ferroelectric phase transition temperature (Curie temperature, Tc) of lead titanate (PbTiO3). This compound is a crucial perovskite ferroelectric material, and understanding its phase transition behavior is paramount for its application in various electronic devices.[1] This document details the theoretical underpinnings, experimental protocols, data analysis, and visualization of the key analytical techniques employed for this purpose.

Introduction to this compound and its Phase Transition

This compound (PbTiO3) is a well-known ferroelectric material with a perovskite crystal structure. At its Curie temperature, PbTiO3 undergoes a first-order phase transition from a low-temperature tetragonal (ferroelectric) phase to a high-temperature cubic (paraelectric) phase.[2][3] This transition is characterized by a change in the crystal structure from the non-centrosymmetric tetragonal P4mm space group to the centrosymmetric cubic Pm-3m space group.[2] The high Curie temperature of this compound makes it a promising material for high-temperature applications.[4]

The precise determination of this transition temperature is critical for quality control and for the development of new materials based on this compound solid solutions. Various physical properties of this compound, such as dielectric constant, specific heat, and lattice parameters, exhibit anomalous behavior at the Curie temperature, which forms the basis for the experimental methods described herein.

Quantitative Data Summary

The Curie temperature of this compound can vary slightly depending on the synthesis method, stoichiometry, and the presence of dopants. The following table summarizes reported values for the phase transition temperature of this compound from various studies.

| Material | Measurement Technique | Reported Curie Temperature (Tc) | Reference |

| This compound (PbTiO3) | Dielectric Measurement | 490 °C | [5] |

| This compound (PbTiO3) | X-ray Diffraction | ~760 K (487 °C) | [5] |

| This compound (PbTiO3) | Differential Scanning Calorimetry (DSC) | 763 K (490 °C) | [6] |

| This compound (PbTiO3) | X-ray Diffraction | 753 K (480 °C) | [2] |

| This compound (PbTiO3) | Raman Spectroscopy | 763 K (490 °C) | |

| PZT (Lead Zirconate Titanate) | Dielectric Measurement | 350 to 370 °C | [7] |

| PZT Coating | Dielectric Measurement | 392.6 °C | [8] |

| (Pb,Ba)TiO3 Ceramic | Dielectric Measurement | 310 °C | [9] |

| La-Modified PbTiO3 | Dielectric Measurement | Shifted to lower temperatures with increasing La content | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to determine the phase transition temperature of this compound.

Sample Preparation

For reliable and reproducible measurements, proper sample preparation is crucial. The most common method for preparing polycrystalline this compound ceramics is the solid-state reaction method.

Protocol for Solid-State Reaction Synthesis of this compound Ceramics:

-

Precursor Materials: Start with high-purity (≥99.9%) lead (II) oxide (PbO) and titanium (IV) oxide (TiO2) powders.

-

Stoichiometric Mixing: Weigh the precursor powders in a 1:1 molar ratio. A slight excess of PbO (1-2 mol%) is often added to compensate for lead loss at high temperatures.

-

Milling: The powders are intimately mixed and ground to a fine powder using a ball mill with zirconia or alumina (B75360) media in a suitable solvent like ethanol (B145695) or acetone (B3395972) for several hours to ensure homogeneity.

-

Calcination: The dried powder mixture is calcined in an alumina crucible at a temperature range of 800-900 °C for 2-4 hours to form the this compound phase.

-

Pelletizing: The calcined powder is mixed with a small amount of a binder (e.g., polyvinyl alcohol) and pressed into pellets of desired dimensions (e.g., 10 mm diameter and 1-2 mm thickness) under uniaxial pressure.

-

Sintering: The pellets are sintered at a high temperature, typically between 1000 °C and 1200 °C, for 2-4 hours to achieve high density. The heating and cooling rates should be controlled to avoid cracking.

-

Electrode Application (for electrical measurements): For dielectric measurements, conductive electrodes (e.g., silver paste, gold) are applied to the parallel faces of the sintered pellets and fired at an appropriate temperature to ensure good electrical contact.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. The phase transition in this compound is accompanied by a latent heat, which is detected as a peak in the DSC thermogram.[6]

Experimental Protocol for DSC:

-

Sample Preparation: A small amount of the sintered this compound ceramic (typically 5-20 mg) is placed in an inert crucible (e.g., alumina or platinum).

-

Instrument Setup:

-

Place the sample crucible and an empty reference crucible in the DSC furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) to prevent any reactions at high temperatures.

-

-

Measurement Parameters:

-

Temperature Range: Heat the sample from room temperature to a temperature well above the expected Curie temperature (e.g., 600 °C).

-

Heating Rate: A typical heating rate is 10 °C/min. The heating rate can be varied to study the kinetics of the phase transition.

-

Cooling Cycle: A cooling cycle at the same rate can also be performed to observe the transition upon cooling and to check for thermal hysteresis.

-

-

Data Analysis: The phase transition temperature is determined from the onset temperature or the peak temperature of the endothermic peak observed during heating. The area under the peak corresponds to the enthalpy of the transition.

Temperature-Dependent X-ray Diffraction (XRD)

Temperature-dependent XRD is a direct method to observe the structural changes that occur during the phase transition. By monitoring the lattice parameters as a function of temperature, the transition from the tetragonal to the cubic phase can be precisely identified.[2]

Experimental Protocol for Temperature-Dependent XRD:

-

Sample Preparation: A flat, well-sintered pellet or a finely ground powder of this compound is mounted on a high-temperature sample stage.

-

Instrument Setup:

-

The sample is placed in a high-temperature XRD chamber equipped with a furnace and a temperature controller.

-

The chamber can be operated under vacuum or in an inert atmosphere to prevent sample degradation.

-

-

Measurement Parameters:

-

2θ Range: Scan a 2θ range that covers the characteristic diffraction peaks of both the tetragonal and cubic phases of this compound. A common range is 20° to 60°.

-

Temperature Steps: Collect XRD patterns at various temperatures, starting from room temperature and increasing in discrete steps (e.g., 10-20 °C) through the expected transition temperature.

-

Soak Time: At each temperature step, allow the sample to thermally equilibrate for a few minutes before starting the scan.

-

-

Data Analysis:

-

Analyze the XRD patterns at each temperature to determine the crystal structure and lattice parameters.

-

The phase transition is identified by the disappearance of the splitting of certain diffraction peaks (e.g., the (200) and (002) peaks of the tetragonal phase merge into a single (200) peak of the cubic phase).

-

Plot the lattice parameters and the c/a ratio as a function of temperature. A sharp change in these parameters indicates the phase transition temperature.

-

Dielectric Measurements

The dielectric constant of a ferroelectric material exhibits a sharp peak at the Curie temperature. Measuring the dielectric constant as a function of temperature is a very sensitive and widely used method to determine Tc.[5][7]

Experimental Protocol for Dielectric Measurements:

-

Sample Preparation: A sintered pellet with parallel faces is coated with a conductive electrode material (e.g., silver paste) and fired to ensure good electrical contact. The dimensions (area and thickness) of the pellet are measured accurately.

-

Instrument Setup:

-

The electroded sample is placed in a sample holder equipped with a furnace and a thermocouple for temperature measurement.

-

The sample is connected to an LCR meter.

-

-

Measurement Parameters:

-

Temperature Range: The measurement is performed over a temperature range that includes the Curie temperature, typically from room temperature to around 600 °C.

-

Heating Rate: A slow heating rate (e.g., 2-5 °C/min) is used to ensure thermal equilibrium.

-

Frequency: The dielectric constant is measured at one or more fixed frequencies, typically in the range of 1 kHz to 1 MHz.

-

-

Data Analysis:

-

The capacitance of the sample is measured as a function of temperature.

-

The dielectric constant (ε') is calculated from the capacitance (C), the sample thickness (d), and the electrode area (A) using the formula for a parallel plate capacitor: ε' = (C * d) / (ε₀ * A), where ε₀ is the permittivity of free space.

-

The Curie temperature is identified as the temperature at which the dielectric constant reaches its maximum value.

-

Raman Spectroscopy

Raman spectroscopy is a powerful tool for probing the local crystal structure and lattice dynamics. The phase transition in this compound is associated with the softening of a specific phonon mode (the E(1TO) soft mode). The temperature dependence of this mode can be used to determine the Curie temperature.[10]

Experimental Protocol for Raman Spectroscopy:

-

Sample Preparation: A high-quality, polished surface of a sintered pellet or a single crystal is used for the measurement.

-

Instrument Setup:

-

The sample is placed on a temperature-controlled stage (e.g., a Linkam stage) that allows for heating and cooling.

-

A laser beam is focused onto the sample surface, and the scattered light is collected and analyzed by a spectrometer.

-

-

Measurement Parameters:

-

Laser: A visible laser (e.g., 514.5 nm or 633 nm) with low power to avoid sample heating.

-

Temperature Range: Spectra are collected at various temperatures, from room temperature through the phase transition.

-

Spectral Range: The spectral range should cover the characteristic Raman modes of this compound, particularly the low-frequency soft mode.

-

-

Data Analysis:

-

The Raman spectra are recorded at each temperature.

-

The frequency of the soft mode is plotted as a function of temperature.

-

The Curie temperature is the temperature at which the frequency of the soft mode approaches zero or shows a significant anomaly. Additionally, the disappearance of certain Raman modes, which are active in the tetragonal phase but inactive in the cubic phase, indicates the phase transition.

-

Conclusion

The determination of the phase transition temperature of this compound is a critical step in its characterization and for its application in advanced electronic devices. This guide has provided a detailed overview of the primary experimental techniques used for this purpose: Differential Scanning Calorimetry, Temperature-Dependent X-ray Diffraction, Dielectric Measurements, and Raman Spectroscopy. Each method offers a unique perspective on the phase transition, from the thermal anomaly detected by DSC to the structural changes observed by XRD, the sharp peak in the dielectric constant, and the soft mode behavior in Raman spectra. By following the detailed experimental protocols outlined in this guide, researchers and scientists can accurately and reliably determine the Curie temperature of this compound and its related materials, facilitating further advancements in the field of ferroelectrics.

References

- 1. Ferroelectric behavior and spectroscopic properties of La-Modified this compound nanoparticles prepared by a sol-gel method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. arxiv.org [arxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. researchgate.net [researchgate.net]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. oaepublish.com [oaepublish.com]

- 9. ajbasweb.com [ajbasweb.com]

- 10. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide to Spontaneous Polarization Measurement in Lead Titanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for measuring spontaneous polarization in lead titanate (PbTiO₃), a key ferroelectric material. The document details common experimental techniques, presents quantitative data, and illustrates the underlying relationships between crystal structure and polarization.

Introduction to Spontaneous Polarization in this compound

This compound is a perovskite-type ferroelectric material characterized by a spontaneous electric polarization that can be reoriented by an external electric field.[1] This property arises from the non-centrosymmetric tetragonal crystal structure of PbTiO₃ below its Curie temperature (T_c) of approximately 490°C.[1] The displacement of the Ti⁴⁺ ion relative to the oxygen octahedra and the Pb²⁺ ion along the c-axis results in a permanent electric dipole moment per unit volume, known as spontaneous polarization (P_s).[2] The magnitude of P_s is a critical parameter for various applications, including non-volatile memory devices, sensors, and actuators.[3]

Experimental Techniques for Measuring Spontaneous Polarization

Several experimental techniques are employed to measure the spontaneous polarization of ferroelectric materials like this compound. The most common methods include the Sawyer-Tower circuit for hysteresis loop measurement, Piezoresponse Force Microscopy (PFM) for nanoscale domain imaging and local polarization measurement, and pyroelectric current measurements.

Sawyer-Tower Circuit: Hysteresis Loop Analysis

The Sawyer-Tower circuit is a classic and widely used method for measuring the ferroelectric hysteresis loop (P-E loop), from which the spontaneous polarization (P_s), remanent polarization (P_r), and coercive field (E_c) can be determined.[4][5]

Experimental Protocol:

-

Sample Preparation: The this compound sample, typically a thin film or a single crystal, is prepared with parallel plate electrodes on opposite faces.[4]

-

Circuit Assembly: The sample is connected in series with a linear reference capacitor (C_ref) of known capacitance, which should be much larger than the sample capacitance.[6] An AC voltage source is applied across the series combination.

-

Measurement: The voltage across the sample (V_x) is applied to the horizontal input of an oscilloscope, and the voltage across the reference capacitor (V_y) is applied to the vertical input.

-

Data Interpretation: The charge (Q) on the reference capacitor is given by Q = C_ref * V_y. Since the capacitors are in series, this is also the charge on the ferroelectric sample. The polarization (P) is then calculated by dividing the charge by the electrode area (A): P = Q/A.[6] The electric field (E) across the sample is calculated by dividing the voltage across it by the sample thickness (d): E = V_x/d.[7] The resulting P-E plot on the oscilloscope is the ferroelectric hysteresis loop. The spontaneous polarization is determined by extrapolating the saturation portion of the loop to the polarization axis.

Piezoresponse Force Microscopy (PFM)

Piezoresponse Force Microscopy (PFM) is a scanning probe microscopy technique that allows for the imaging of ferroelectric domains and the local measurement of piezoelectric and ferroelectric properties with nanoscale resolution.[8][9]

Experimental Protocol:

-

Sample Preparation: A this compound thin film or a polished bulk sample is mounted on a conductive substrate.

-

AFM Setup: A conductive atomic force microscope (AFM) tip is brought into contact with the sample surface.

-

AC Voltage Application: An AC voltage is applied between the conductive tip and the bottom electrode of the sample.

-

Piezoelectric Response Detection: The applied AC voltage induces a local piezoelectric vibration of the sample, causing the AFM cantilever to oscillate. This oscillation is detected by a lock-in amplifier, which measures the amplitude and phase of the cantilever's deflection.

-

Domain Imaging: The phase of the piezoresponse is directly related to the direction of the polarization vector. By scanning the tip across the sample surface, a map of the ferroelectric domain structure can be generated.[10]

-

Local Hysteresis Loops: By keeping the tip at a fixed location and sweeping a DC bias voltage while superimposing the AC voltage, a local P-E hysteresis loop can be acquired, providing information about the local switching behavior and polarization.[9]

Pyroelectric Current Measurement

The pyroelectric effect, the change in spontaneous polarization with temperature, can also be utilized to determine P_s.[11]

Experimental Protocol:

-

Sample Preparation: The electroded this compound sample is placed in a temperature-controlled chamber.

-

Temperature Variation: The temperature of the sample is changed at a known rate (dT/dt).

-

Current Measurement: The resulting pyroelectric current (I) flowing between the electrodes is measured using an electrometer.

-

Polarization Calculation: The pyroelectric coefficient (p) is calculated as p = I / (A * dT/dt), where A is the electrode area. The spontaneous polarization at a given temperature can be obtained by integrating the pyroelectric coefficient over the temperature range from that temperature to just above the Curie temperature, where P_s becomes zero.[12]

Quantitative Data on Spontaneous Polarization of this compound

The spontaneous polarization of this compound is influenced by several factors, including temperature, pressure, and doping. The following table summarizes reported values for the spontaneous polarization of PbTiO₃ under various conditions.

| Material System | Measurement Technique | Temperature (K) | Spontaneous Polarization (P_s) (μC/cm²) | Reference |

| PbTiO₃ Single Crystal | Hysteresis Loop | Room Temperature | 75 | [1] |

| PbTiO₃ Single Crystal | Pyroelectric Measurement | Room Temperature | 80 | [13] |

| PbTiO₃ (Computational) | Molecular Dynamics | 300 | ~80 | [14] |

| PbTiO₃-Bi(Zn₁/₂Ti₁/₂)O₃ (x=0) | Not Specified | Room Temperature | 59 | [3] |

| Epitaxial Pb(Zr₀.₄₀Ti₀.₆₀)O₃ Thin Film | Hysteresis Loop | Room Temperature | 71 | [15] |

| 2% Dy-substituted Pb(Zr₀.₄₀Ti₀.₆₀)O₃ Film | Hysteresis Loop | Room Temperature | 84 | [15] |

| F-doped PbTiO₃ (Computational) | Ab initio calculations | Not Specified | 42.56 - 42.78 | [16] |

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Experimental workflows for Sawyer-Tower and PFM measurements.

Logical Relationships

Caption: Relationship between crystal structure and spontaneous polarization in PbTiO3.

References

- 1. rug.nl [rug.nl]

- 2. iosrjournals.org [iosrjournals.org]

- 3. osti.gov [osti.gov]

- 4. Objectives_template [archive.nptel.ac.in]

- 5. Electrical Measurements [warwick.ac.uk]

- 6. Measurement of polarisation [doitpoms.ac.uk]

- 7. 铁电测量基础知识 - [accscicn.com]

- 8. Piezoresponse force microscopy - Wikipedia [en.wikipedia.org]

- 9. Piezoresponse Force Microscopy (PFM) | Park Systems [parksystems.com]

- 10. researchgate.net [researchgate.net]

- 11. Pyroelectricity - Wikipedia [en.wikipedia.org]

- 12. pubs.aip.org [pubs.aip.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.aip.org [pubs.aip.org]

- 16. Spontaneous polarization, n-type half-metallicity, low lattice thermal conductivity, and high structure stabilities in F@O-doped PbTiO3 - RSC Advances (RSC Publishing) [pubs.rsc.org]

piezoelectric and ferroelectric properties of lead titanate

An In-Depth Technical Guide to the Piezoelectric and Ferroelectric Properties of Lead Titanate

Introduction

This compound (PbTiO₃) is a perovskite-type ferroelectric material that has garnered significant interest within the scientific and research communities due to its notable piezoelectric and pyroelectric properties. It serves as a crucial end-member in the lead zirconate titanate (PZT) solid solution system, which is one of the most commercially important classes of piezoelectric ceramics. This technical guide provides a comprehensive overview of the core piezoelectric and ferroelectric characteristics of this compound, detailing its crystal structure, phase transitions, and the influence of doping on its material properties. Furthermore, this guide outlines the experimental protocols for characterizing these properties, presenting quantitative data in a structured format for ease of comparison.

Fundamental Properties of this compound

Crystal Structure

This compound exhibits a perovskite crystal structure with the general formula ABO₃. In the case of PbTiO₃, the A-site is occupied by a lead ion (Pb²⁺), and the B-site is occupied by a titanium ion (Ti⁴⁺). The oxygen ions (O²⁻) form an octahedral framework around the titanium ion.[1] Above its Curie temperature, this compound possesses a cubic perovskite structure. However, as it cools below the Curie temperature, it undergoes a phase transition to a tetragonal crystal structure. This transition is accompanied by a spontaneous alignment of electric dipoles, leading to its ferroelectric nature.[2]

Ferroelectric and Piezoelectric Properties

The ferroelectricity in this compound arises from the displacement of the Ti⁴⁺ ion within the oxygen octahedron, which creates a permanent electric dipole. The alignment of these dipoles into domains results in a net spontaneous polarization. The direction of this polarization can be switched by applying an external electric field, a defining characteristic of ferroelectric materials. This switching behavior gives rise to a hysteresis loop when polarization is plotted against the applied electric field.

The piezoelectric effect in this compound is intrinsically linked to its ferroelectric nature. The non-centrosymmetric crystal structure of the tetragonal phase allows for the generation of an electric charge in response to applied mechanical stress (direct piezoelectric effect) and a mechanical deformation in response to an applied electric field (converse piezoelectric effect).

Quantitative Data

The following tables summarize key quantitative data for pure this compound ceramics. It is important to note that these values can be influenced by factors such as processing conditions, grain size, and measurement techniques.

Table 1: General Properties of this compound

| Property | Value | Reference |

| Chemical Formula | PbTiO₃ | [3] |

| Crystal Structure (Ferroelectric Phase) | Tetragonal | [3] |

| Crystal Structure (Paraelectric Phase) | Cubic | [4] |

| Curie Temperature (Tc) | ~490 °C (763 K) | [3] |

| Spontaneous Polarization (Ps) | High | [3] |

| Dielectric Constant (at room temp.) | Low | [3] |

| Pyroelectric Coefficient | High | [3] |

Table 2: Piezoelectric and Ferroelectric Properties of Pure this compound

| Parameter | Symbol | Value | Reference |

| Remanent Polarization | Pr | 18.37 µC/cm² | |

| Coercive Field | Ec | 121.53 kV/cm | |

| Piezoelectric Coefficient | d₃₃ | 67-75 pm/V |

Experimental Protocols

Ferroelectric Hysteresis (P-E) Loop Measurement

The measurement of the P-E hysteresis loop is fundamental to characterizing the ferroelectric properties of a material. The Sawyer-Tower circuit is a classic and widely used method for this purpose.[5][6]

Methodology:

-

Sample Preparation: The this compound ceramic sample is prepared in the form of a thin disk with parallel faces. Electrodes, typically made of silver paste or sputtered gold/platinum, are applied to both faces to form a capacitor structure.

-

Circuit Setup: The sample is connected in series with a standard linear capacitor of known capacitance (C₀). A high-voltage AC signal, typically sinusoidal, is applied across the series combination.

-

Data Acquisition: The voltage across the sample (Vₓ) is proportional to the applied electric field (E). The voltage across the standard capacitor (V₀) is proportional to the charge (Q) on the sample, and thus to the polarization (P). These two voltages are fed to the X and Y inputs of a digital oscilloscope, respectively.

-

P-E Loop Generation: The oscilloscope displays the relationship between Vₓ and V₀, which directly corresponds to the P-E hysteresis loop of the material.

-

Parameter Extraction: From the P-E loop, key parameters such as the remanent polarization (Pᵣ), spontaneous polarization (Pₛ), and coercive field (E꜀) can be determined.

Piezoelectric Coefficient (d₃₃) Measurement

The longitudinal piezoelectric coefficient (d₃₃) is a measure of the strain produced in the direction of an applied electric field. A common method for its measurement is the direct piezoelectric effect, often utilizing a d₃₃ meter.[7][8]

Methodology:

-

Sample Preparation: A poled this compound ceramic sample is used. Poling is a process where a strong DC electric field is applied to the material at an elevated temperature to align the ferroelectric domains.

-

Force Application: A small, oscillating force of a known frequency and amplitude is applied to the sample along the poling direction (the '3' direction).

-

Charge Measurement: The charge generated on the electrodes of the sample due to the applied force is measured using a charge amplifier.

-

d₃₃ Calculation: The d₃₃ coefficient is calculated as the ratio of the generated charge to the applied force. Commercial d₃₃ meters automate this process and provide a direct reading of the coefficient in picoCoulombs per Newton (pC/N).

Dielectric Spectroscopy

Dielectric spectroscopy is a powerful technique to study the dielectric properties of materials as a function of frequency and temperature.[9][10]

Methodology:

-

Sample Preparation: A thin, parallel-plate capacitor is formed from the this compound ceramic, similar to the P-E loop measurement.

-

Measurement Setup: The sample is placed in a temperature-controlled sample holder, and its complex impedance is measured over a wide range of frequencies using an impedance analyzer.

-

Data Analysis: From the complex impedance data, the real and imaginary parts of the dielectric permittivity (ε' and ε'') are calculated.

-

Property Determination: The frequency dependence of the dielectric permittivity provides information about polarization mechanisms and relaxation processes within the material. The temperature dependence, particularly the peak in the real part of the permittivity, is used to determine the Curie temperature.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the properties of this compound.

Caption: Perovskite crystal structure of this compound.

Caption: Ferroelectric phase transition workflow in this compound.

Caption: Effects of doping on the properties of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mp-19845: TiPbO3 (cubic, Pm-3m, 221) [legacy.materialsproject.org]

- 5. physlab.lums.edu.pk [physlab.lums.edu.pk]

- 6. physlab.org [physlab.org]

- 7. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]

- 8. depts.washington.edu [depts.washington.edu]

- 9. tandfonline.com [tandfonline.com]

- 10. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

pyroelectric coefficient of lead titanate single crystals

An In-depth Technical Guide to the Pyroelectric Coefficient of Lead Titanate Single Crystals

Introduction

This compound (PbTiO₃) is a perovskite ferroelectric material renowned for its high Curie temperature (approximately 490°C) and significant spontaneous polarization (Pₛ), with reported values ranging from 0.75 to 0.85 C/m² at room temperature[1][2]. These properties make it a material of great interest for high-temperature piezoelectric and pyroelectric applications. The pyroelectric effect is the generation of a temporary voltage across a material when it is subjected to a change in temperature. This phenomenon is quantified by the pyroelectric coefficient (p), which is a critical parameter for designing and evaluating devices such as infrared detectors, thermal imagers, and energy harvesting systems.

This technical guide provides a comprehensive overview of the . It is intended for researchers, scientists, and professionals in materials science and device engineering, offering detailed information on the fundamental principles, quantitative data, influencing factors, and experimental measurement techniques.

Fundamentals of the Pyroelectric Effect in PbTiO₃

The pyroelectric effect in a material describes the change in its spontaneous polarization (Pₛ) with respect to a change in temperature (T)[3][4]. The total pyroelectric coefficient (p), measured under constant stress, is the sum of two distinct contributions: the primary and secondary effects[4].

-

Primary Pyroelectric Effect (p⁽¹⁾): This is the intrinsic pyroelectric response of the material. It represents the change in polarization resulting from a temperature change while the crystal is held at a constant strain (i.e., its shape and volume are not allowed to change).

-

Secondary Pyroelectric Effect (p⁽²⁾): This is an extrinsic contribution that arises from the material's thermal expansion. A change in temperature causes the crystal to expand or contract (thermal strain), which in turn induces a piezoelectric polarization change. This piezoelectric contribution to the overall pyroelectric effect is the secondary effect.

The total effect can be mathematically described as: p = (∂Pₛ / ∂T) = p⁽¹⁾ + p⁽²⁾

In PbTiO₃, the secondary effect is notable because it arises from the material's negative thermal expansion along the c-axis[1].

Quantitative Data on the Pyroelectric Coefficient

Experimental measurement of the pyroelectric properties of bulk PbTiO₃ single crystals has been historically challenging due to high electrical conductivity in many samples[1]. Consequently, much of the recent quantitative data comes from theoretical calculations (ab initio molecular dynamics) and measurements on thin films or related compositions like lead zirconate titanate (PZT).

The table below summarizes key reported values. Note that the sign of the coefficient indicates the direction of the polarization change relative to the temperature change.

| Material / Method | Temperature (K) | Pyroelectric Coefficient (p) [μC/m²K] | Primary Effect (p⁽¹⁾) [μC/m²K] | Secondary Effect (p⁽²⁾) [μC/m²K] | Reference |

| PbTiO₃ (Calculated) | 200 | -450 | -409 | -41 | [1] |

| PbTiO₃ (Calculated) | 300 | -270 (approx.) | - | - | [1] |

| PbTiO₃ Thin Films (Experimental Range) | Room Temp. | 200 to 1000 | - | - | [1] |

| PZT 30:70 Thin Film (Experimental) | Room Temp. | 420 | - | - | [5] |

| PMN-0.29PT Single Crystal (Experimental) | Room Temp. | 1280 | - | - | [6][7] |

| PMN-0.25PT Single Crystal (Experimental) | Room Temp. | 1300 | - | - | [8] |

Note: PMN-PT (Lead Magnesium Niobate-Lead Titanate) is a related relaxor ferroelectric single crystal known for its exceptional pyroelectric and piezoelectric properties.

Calculations show the total pyroelectric coefficient for PbTiO₃ peaks at around 200 K and decreases in magnitude as the temperature increases towards 300 K[1].

Experimental Determination of the Pyroelectric Coefficient

Several methods are employed to measure the pyroelectric coefficient, each with specific advantages. The choice of technique depends on the sample form (bulk crystal, thin film), its properties, and the desired accuracy[3].

Direct Measurement Method

This is a straightforward technique, sometimes called the Byer-Roundy method, where the pyroelectric current is measured directly as the sample undergoes a linear temperature ramp[9].

Experimental Protocol:

-

Sample Preparation: A thin plate of the single crystal is cut perpendicular to the polar axis. Electrodes (e.g., vacuum-evaporated gold or silver paste) are applied to the two opposing faces[9].

-

Circuit Connection: The crystal is connected in series with a sensitive electrometer or picoammeter to measure the current.

-

Thermal Control: The sample is placed in a temperature-controlled chamber or oven capable of producing a constant rate of temperature change (dT/dt)[9].

-

Measurement: The temperature of the sample is ramped at a known, constant rate (e.g., 1°C/min). The resulting pyroelectric current (I) flowing from the sample is recorded by the electrometer.

-

Calculation: The pyroelectric coefficient (p) is calculated using the formula: p = I / (A ⋅ (dT/dt)) where A is the electrode area.

Dynamic Method (Chynoweth Method)

In the dynamic method, the sample is heated by absorbing intensity-modulated radiation (e.g., a chopped laser beam or light source)[3][9]. This creates a periodic temperature fluctuation in the sample, which in turn generates an alternating pyroelectric current.

Experimental Protocol:

-

Sample Preparation: As with the direct method, an electroded crystal plate is prepared. One electrode is often made semi-transparent or absorbing for the incident radiation.

-

Setup: The sample is irradiated with a chopped light source of known frequency and power.

-

Measurement: The resulting AC pyroelectric current or voltage is measured using a lock-in amplifier, which provides high sensitivity and noise rejection.

-

Calculation: The pyroelectric coefficient is determined from the magnitude of the pyroelectric response, the absorbed power, and the thermal properties of the sample. This method is particularly useful for relative measurements and for characterizing thin films[10].

Temperature-Modulated AC Technique

This is a high-sensitivity AC technique where the sample's temperature is oscillated sinusoidally, and the synchronized pyroelectric signal is detected with a lock-in amplifier[11].

Experimental Protocol:

-

Sample Environment: The sample is placed in a chamber with a heat-exchange gas.

-

Temperature Modulation: Periodic light is irradiated onto the sample's surface. To ensure energy absorption, transparent crystals may be coated with a thin, black, light-absorbing layer[11].

-

Signal Detection: The periodic temperature change induces a periodic pyroelectric current, which is measured as a function of modulation frequency.

-

Analysis: The experimental results are often analyzed using a heat transfer model to accurately determine the pyroelectric coefficient[11]. This non-contact method is advantageous for small or fragile crystals.

Single Crystal Growth

The quality of the this compound single crystal is paramount for obtaining reliable pyroelectric measurements. Defects, impurities, and domain structure can all influence the results. While growing large, crack-free PbTiO₃ crystals is difficult due to the large tetragonal strain developed during the phase transition at the Curie temperature, several methods have been adapted from the growth of the related PZT crystals.

-

High-Temperature Solution (Flux) Method: This is a common method where PbTiO₃ constituents are dissolved in a suitable molten salt (flux), and the crystal grows as the solution is slowly cooled[2][12][13].

-

Solid-State Single Crystal Growth (SSCG): In this technique, a polycrystalline ceramic is subjected to exaggerated grain growth at high temperatures, where a single grain grows to consume the surrounding matrix, resulting in a large single crystal[14].

-

Liquid Phase Epitaxy (LPE): This method involves growing a thin single-crystal film of PbTiO₃ onto a substrate with a similar crystal structure from a supersaturated solution[15].

Conclusion

This compound remains a significant material for high-temperature pyroelectric applications. While theoretical calculations predict a substantial pyroelectric coefficient, particularly at cryogenic temperatures, experimental data on bulk single crystals are sparse due to historical difficulties with sample conductivity[1]. Modern measurement techniques, such as temperature-modulated AC methods, offer promising pathways for accurately characterizing new, high-quality single crystals as they become available. The pyroelectric response in PbTiO₃ thin films is well-documented and comparable to that of bulk ceramics, confirming the material's potential for integrated device applications[5]. Future research should focus on correlating the properties of high-quality single crystals with theoretical predictions to fully unlock the potential of this important ferroelectric material.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Pyroelectricity - Wikipedia [en.wikipedia.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. pubs.aip.org [pubs.aip.org]

- 8. pubs.aip.org [pubs.aip.org]

- 9. web.stanford.edu [web.stanford.edu]

- 10. researchgate.net [researchgate.net]

- 11. Temperature-Modulated Pyroelectricity Measurements of a Thin Ferroelectric Crystal with In-Plane Polarization and the Thermal Analysis Based on One-Dimensional Layer Models [mdpi.com]

- 12. Growth of Lead Zirconate Titanate Single Crystals by the High Temperature Solution Method | Scientific.Net [scientific.net]

- 13. researchgate.net [researchgate.net]

- 14. Growth of <110> oriented soft lead zirconate titanate single crystals via solid-state single crystal growth method | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 15. WO2014130119A2 - Method of growth of lead zirconate titanate single crystals - Google Patents [patents.google.com]

Unveiling the Electronic Landscape of Lead Titanate: A DFT-Based Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the electronic band structure of lead titanate (PbTiO₃), a perovskite ferroelectric material with significant technological applications. Leveraging the power of Density Functional Theory (DFT), we delve into the core electronic properties that govern its functionality. This document provides a comprehensive overview of the theoretical methodologies, quantitative data, and a visual representation of the computational workflow, tailored for a scientific audience.

Introduction to this compound and the Role of DFT

This compound (PbTiO₃) is a cornerstone material in the field of ferroelectrics, exhibiting spontaneous electric polarization that can be reversed by an external electric field. At room temperature, it adopts a tetragonal crystal structure (space group P4mm), which transitions to a cubic phase (Pm-3m) at temperatures exceeding its Curie temperature of approximately 490 °C[1][2][3]. The electronic band structure, particularly the band gap and the nature of the valence and conduction bands, is fundamental to understanding and engineering its dielectric, piezoelectric, and optical properties.

Density Functional Theory (DFT) has emerged as a powerful computational tool to investigate the electronic structure of materials from first principles. By solving the Kohn-Sham equations, DFT allows for the accurate prediction of ground-state properties, including the electronic band structure and density of states. However, the accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional. Standard approximations like the Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA) are known to underestimate the band gap of semiconductors and insulators[4][5][6][7][8]. More advanced hybrid functionals, which incorporate a portion of exact Hartree-Fock exchange, often provide results in better agreement with experimental values[4][5][9].

Computational Methodology: A DFT Protocol for PbTiO₃

The successful application of DFT to determine the electronic band structure of PbTiO₃ necessitates a carefully defined computational protocol. While specific parameters may vary between studies, a general workflow can be established.

Crystal Structure and Optimization

The starting point for any DFT calculation is the crystal structure. For this compound, both the tetragonal (P4mm) and cubic (Pm-3m) phases are of interest[2][10][11][12]. The lattice parameters and internal atomic positions are typically optimized to minimize the total energy of the system, ensuring that the calculations are performed on the relaxed, ground-state geometry.

DFT Calculation Parameters

The choice of computational parameters is critical for achieving accurate and reproducible results. Key parameters include:

-

Software Package: Several quantum chemistry and physics software packages are capable of performing DFT calculations on periodic systems. Quantum Espresso and CRYSTAL are among the commonly used codes for studying PbTiO₃[6][7][8][13].

-

Exchange-Correlation Functional: The selection of the exchange-correlation functional significantly impacts the calculated band gap. Common choices for PbTiO₃ include:

-

LDA (Local Density Approximation): Often provides a reasonable description of structural properties but tends to severely underestimate the band gap[1][6][7][8].

-

PBE (Perdew-Burke-Ernzerhof) GGA: A generalized gradient approximation that often improves upon LDA but still typically underestimates the band gap[6].

-

Hybrid Functionals (e.g., B3PW, B3LYP, PBE0): These functionals mix a fraction of exact Hartree-Fock exchange with a DFT exchange-correlation functional, generally leading to more accurate band gap predictions[2][3][4][5][9][13][14]. Some studies also employ the DFT+U approach, where a Hubbard U term is added to better describe localized d-electrons[15].

-

-

Pseudopotentials or Basis Sets: To simplify the calculation, the interaction of the core electrons with the nucleus is often replaced by a pseudopotential. Alternatively, the electronic wavefunctions can be described by a set of atomic orbitals known as a basis set.

-

Plane-Wave Cutoff Energy: In calculations employing a plane-wave basis set, a cutoff energy is required to truncate the expansion of the wavefunctions. This parameter must be converged to ensure the accuracy of the results.

-

k-point Sampling: The electronic states are calculated at a discrete set of points in the Brillouin zone, known as k-points. A sufficiently dense mesh of k-points is necessary to accurately describe the electronic band structure.

The following diagram illustrates a typical workflow for a DFT calculation of the electronic band structure of PbTiO₃.

Quantitative Data: Band Gap and Structural Parameters

The following tables summarize the calculated lattice parameters and electronic band gaps for tetragonal and cubic PbTiO₃ from various DFT studies, compared with experimental values where available.

Table 1: Structural Parameters of Tetragonal PbTiO₃ (P4mm)

| Method | a (Å) | c (Å) | c/a | Reference |